Chemical structure and properties of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine
Chemical structure and properties of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine
An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, its structural motifs—the thiazolo[5,4-c]pyridine core, a reactive chlorosubstituent, and a methylsulfonyl group—are well-established components of bioactive molecules. This document synthesizes information from related structures and established chemical principles to present its chemical structure, physicochemical properties, proposed synthetic pathways, and anticipated spectroscopic characteristics. Furthermore, we explore its potential applications as a versatile chemical scaffold, detailing its reactivity and strategic value in the design of novel therapeutics, particularly kinase inhibitors. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this promising molecular framework.
Introduction: The Strategic Value of the Thiazolopyridine Scaffold
The fusion of pyridine and thiazole rings creates heterocyclic systems of significant pharmacological importance. Thiazolopyridine derivatives, including the thiazolo[5,4-c]pyridine core, are recognized as "privileged scaffolds" in drug discovery.[1] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1][2] The incorporation of a thiazole ring often enhances binding affinity and modulates the electronic properties of the molecule.
The subject of this guide, 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, is distinguished by two key functional groups that impart specific and highly valuable properties for drug design:
-
The 4-Chloro Group: This substituent is not merely a passive structural element. It serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the late-stage introduction of a wide variety of functional groups and the rapid generation of compound libraries for screening against biological targets. The electron-withdrawing nature of the adjacent ring nitrogen atom activates the C4 position, facilitating this substitution.[3]
-
The 2-Methylsulfonyl Group (Sulfone): The methylsulfonyl moiety is a metabolically robust and highly polar group. It is a strong hydrogen bond acceptor, a property frequently exploited to anchor a ligand within the active site of a protein target. Its replacement of a more metabolically labile group, such as a thioether, can significantly improve the pharmacokinetic profile of a drug candidate.
The combination of this stable, purine-isosteric core with a versatile synthetic handle and a potent hydrogen-bonding group makes 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine a high-value intermediate for constructing targeted therapeutics.
Chemical Structure and Physicochemical Properties
The core structure consists of a fused thiazole and pyridine ring system. The chlorine atom is attached at position 4 of the pyridine ring, and the methylsulfonyl group is at position 2 of the thiazole ring.
Chemical Structure Diagram
Caption: Chemical structure of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine.
Physicochemical Data
As experimental data is not widely published, the following properties are calculated based on its structure and data from close analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₂S₂ | Calculated |
| Molecular Weight | 248.71 g/mol | Calculated |
| Monoisotopic Mass | 247.94842 Da | Calculated |
| XLogP3 (Predicted) | 1.6 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| CAS Number | 301689-29-8 | Registry |
Proposed Synthetic Pathway
The most chemically judicious and efficient route to synthesize 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine involves the oxidation of its methylthio precursor, 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine. This two-step approach leverages established methodologies for thiazole ring formation and subsequent thioether oxidation.
Rationale for Experimental Choices:
-
Precursor Synthesis: The synthesis of the thiazolopyridine core is a critical first step. This is often achieved through cyclization reactions involving a functionalized pyridine derivative.
-
Thioether Oxidation: The oxidation of a thioether to a sulfone is a high-yielding and reliable transformation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are commonly used. m-CPBA is often preferred in laboratory settings for its solubility in organic solvents and clean reaction profiles. The stoichiometry of the oxidant is critical; using approximately two equivalents ensures full oxidation to the sulfone, while one equivalent would primarily yield the sulfoxide intermediate.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound from a pyridine precursor.
Experimental Protocols
The following protocols are detailed, representative methodologies based on established chemical literature for analogous systems.
Protocol 1: Synthesis of 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine (Precursor)
This protocol is a generalized procedure based on common methods for constructing thiazolopyridine systems and should be adapted based on the specific starting materials available.
Objective: To synthesize the thioether intermediate required for oxidation.
Materials:
-
Appropriately substituted 2,3-diamino-4-chloropyridine derivative (1.0 eq)
-
Carbon disulfide (1.2 eq)
-
Potassium hydroxide (2.5 eq)
-
Methyl iodide (1.5 eq)
-
Ethanol, Anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the 2,3-diamino-4-chloropyridine derivative in anhydrous ethanol.
-
Thione Formation: Cool the solution to 0 °C in an ice bath. Add potassium hydroxide, followed by the dropwise addition of carbon disulfide. The choice of a strong base like KOH is to deprotonate the amine, facilitating the nucleophilic attack on carbon disulfide to form a dithiocarbamate intermediate which then cyclizes.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
S-Methylation: After cooling the reaction mixture to room temperature, add methyl iodide and stir for an additional 2-4 hours. Methyl iodide is a potent electrophile for the S-alkylation of the intermediate thione.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between DCM and water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. The bicarbonate wash is crucial to neutralize any remaining acidic species.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine.[4]
Protocol 2: Oxidation to 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine
Objective: To oxidize the thioether precursor to the final sulfone product.
Materials:
-
4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)
-
Dichloromethane (DCM), Anhydrous
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the thioether precursor in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C. DCM is an ideal solvent as it is relatively inert to the oxidizing conditions.
-
Addition of Oxidant: Add m-CPBA portion-wise over 15-20 minutes, maintaining the internal temperature below 5 °C. The slow, portion-wise addition is a critical safety and control measure to manage the exothermic nature of the oxidation.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the conversion of the starting material, the intermediate sulfoxide, and the final sulfone product by TLC.
-
Quenching: Upon completion, cool the mixture to 0 °C and quench the excess m-CPBA by adding saturated sodium thiosulfate solution. Stir vigorously until a spot test with starch-iodide paper indicates the absence of peroxides. This is a crucial self-validating step to ensure reaction safety.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography to yield the pure 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine as a solid.
Anticipated Spectroscopic Characterization
Structural confirmation of the final product would rely on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (doublets or singlets, ~δ 7.5-8.5 ppm).- A sharp singlet for the methyl protons (~δ 3.3-3.5 ppm), significantly downfield from the corresponding thioether (~δ 2.7 ppm) due to the electron-withdrawing effect of the sulfone oxygens. |
| ¹³C NMR | - Aromatic carbons in the region of ~δ 115-160 ppm.- Methyl carbon signal around ~δ 40-45 ppm. |
| Mass Spec (HRMS) | - A molecular ion peak [M+H]⁺ corresponding to the exact mass (248.9561).- A characteristic M+2 isotopic peak at ~33% the intensity of the M peak, confirming the presence of one chlorine atom. |
| IR Spectroscopy | - Strong, characteristic asymmetric and symmetric stretching bands for the S=O group of the sulfone, typically found at ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹.[5][6] |
Reactivity and Applications in Drug Discovery
The true value of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine lies in its potential as a building block for more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The primary site of reactivity is the chlorine-bearing carbon at position 4. This position is activated towards SNAr by the electron-withdrawing pyridine nitrogen. This allows for the displacement of the chloride with a wide range of nucleophiles, including:
-
Amines: To introduce side chains that can form critical interactions with protein targets.
-
Alcohols/Phenols: To form ether linkages.
-
Thiols: To form thioether linkages.
This versatility enables the rapid synthesis of a focused library of analogs for structure-activity relationship (SAR) studies.
Role as a Kinase Inhibitor Scaffold
Many successful kinase inhibitors utilize a heterocyclic core that mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge" region of the kinase active site. The thiazolo[5,4-c]pyridine core is an excellent candidate for this role. A derivative of this scaffold could bind in a kinase active site as illustrated below.
Caption: Hypothetical binding mode of a derivative in a kinase active site.
The pyridine nitrogen can act as a hydrogen bond acceptor from the backbone NH of a hinge residue, while the sulfone group can interact with solvent or polar residues. The R-group, introduced via SNAr, can be tailored to occupy a nearby hydrophobic pocket, thereby increasing potency and selectivity. This strategic approach is a cornerstone of modern rational drug design.
Safety and Handling
-
Hazard Profile: Based on similar chlorinated heterocyclic compounds and sulfones, this compound should be handled as a potential irritant to the skin, eyes, and respiratory system.[7][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis.[8]
Conclusion
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine represents a highly valuable and strategically designed chemical entity for drug discovery. While it may primarily serve as an intermediate, its combination of a biologically relevant core, a versatile synthetic handle, and a key pharmacophoric group makes it an ideal starting point for the development of potent and selective therapeutics. The synthetic routes and characterization data proposed in this guide provide a solid foundation for researchers to synthesize, explore, and ultimately unlock the full potential of this promising scaffold.
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